molecular formula C12H12F3N3 B8623289 2-(Piperazin-1-yl)-6-(trifluoromethyl)benzonitrile

2-(Piperazin-1-yl)-6-(trifluoromethyl)benzonitrile

Cat. No. B8623289
M. Wt: 255.24 g/mol
InChI Key: ZVURIOLGWJAOGV-UHFFFAOYSA-N
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Patent
US07432269B2

Procedure details

A mixture of 3 g (15.8 mmol) of 2-fluoro-6-trifluoromethylbenzonitrile, 7.5 g (87 mmol) of piperazine and 24 mL of dioxane is heated at reflux for 5 hours.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:3]=1[C:4]#[N:5].[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>O1CCOCC1>[C:4]([C:3]1[C:6]([C:10]([F:13])([F:12])[F:11])=[CH:7][CH:8]=[CH:9][C:2]=1[N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)#[N:5]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)C(F)(F)F
Name
Quantity
7.5 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
24 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(C=CC=C1C(F)(F)F)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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